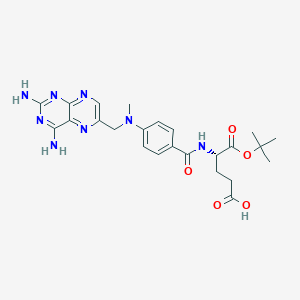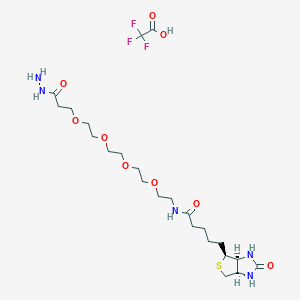![molecular formula C17H18FN7O7 B11929107 (E,4S)-4-[[5-[2-[2,6-bis(azanyl)-4-oxidanylidene-1H-pyrimidin-5-yl]ethanoylamino]-3-fluoranyl-pyridin-2-yl]carbonylamino]pent-2-enedioic acid](/img/structure/B11929107.png)
(E,4S)-4-[[5-[2-[2,6-bis(azanyl)-4-oxidanylidene-1H-pyrimidin-5-yl]ethanoylamino]-3-fluoranyl-pyridin-2-yl]carbonylamino]pent-2-enedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TH9619 is a potent inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), an enzyme involved in one-carbon metabolism. This compound has shown significant potential in cancer research due to its ability to selectively target and kill cancer cells by inducing apoptosis through the inhibition of MTHFD2 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TH9619 involves multiple steps, starting with the preparation of the core diaminopyrimidine structure. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product. The final compound is purified using techniques such as recrystallization or chromatography to achieve high purity .
Industrial Production Methods
Industrial production of TH9619 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
TH9619 undergoes various chemical reactions, including:
Oxidation: TH9619 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: TH9619 can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of TH9619, which can have different biological activities and properties .
科学的研究の応用
TH9619 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of methylenetetrahydrofolate dehydrogenase 2 and its role in one-carbon metabolism.
Biology: Employed in cell biology studies to investigate the effects of methylenetetrahydrofolate dehydrogenase 2 inhibition on cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to selectively kill cancer cells.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting methylenetetrahydrofolate dehydrogenase 2
作用機序
TH9619 exerts its effects by inhibiting methylenetetrahydrofolate dehydrogenase 2, leading to the accumulation of 10-formyl-tetrahydrofolate, which we term a ‘folate trap’. This results in thymidylate depletion and death of methylenetetrahydrofolate dehydrogenase 2-expressing cancer cells. The compound targets nuclear methylenetetrahydrofolate dehydrogenase 2 but does not inhibit mitochondrial methylenetetrahydrofolate dehydrogenase 2, allowing formate overflow from mitochondria to continue .
類似化合物との比較
Similar Compounds
TH7299: Another diaminopyrimidine-based inhibitor with an IC50 value of 254 nanomolar against methylenetetrahydrofolate dehydrogenase 2.
Uniqueness
TH9619 is unique due to its high potency (IC50 value of 47 nanomolar) and its ability to selectively target nuclear methylenetetrahydrofolate dehydrogenase 2, leading to a cancer-specific folate trap. This selective inhibition makes it a promising candidate for cancer therapy .
特性
分子式 |
C17H18FN7O7 |
|---|---|
分子量 |
451.4 g/mol |
IUPAC名 |
(2S)-2-[[5-[[2-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)acetyl]amino]-3-fluoropyridine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C17H18FN7O7/c18-8-3-6(22-10(26)4-7-13(19)24-17(20)25-14(7)29)5-21-12(8)15(30)23-9(16(31)32)1-2-11(27)28/h3,5,9H,1-2,4H2,(H,22,26)(H,23,30)(H,27,28)(H,31,32)(H5,19,20,24,25,29)/t9-/m0/s1 |
InChIキー |
ALGPVOJFIGPPPX-VIFPVBQESA-N |
異性体SMILES |
C1=C(C=NC(=C1F)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CC2=C(N=C(NC2=O)N)N |
正規SMILES |
C1=C(C=NC(=C1F)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CC2=C(N=C(NC2=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11Z,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate](/img/structure/B11929043.png)



![4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B11929067.png)
![4-[[4-[2-[6-[(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(tetrazol-1-yl)propyl]pyridin-3-yl]ethynyl]phenoxy]methyl]benzonitrile;4-methylbenzenesulfonic acid](/img/structure/B11929071.png)


![undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11929099.png)


![(3aR,5S,6S,7R,7aR,E)-5-(difluoromethyl)-2-(ethylimino)hexahydro-1H-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B11929122.png)
